molecular formula C18H17ClFN3S B11426310 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(3-fluorophenyl)thiourea

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(3-fluorophenyl)thiourea

Cat. No.: B11426310
M. Wt: 361.9 g/mol
InChI Key: MTMPNZYCFDAYOY-UHFFFAOYSA-N
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Description

3-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(3-FLUOROPHENYL)THIOUREA is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a thiourea group, which is known for its ability to form strong hydrogen bonds, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

The synthesis of 3-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(3-FLUOROPHENYL)THIOUREA typically involves the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(3-FLUOROPHENYL)THIOUREA can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(3-FLUOROPHENYL)THIOUREA involves its interaction with specific molecular targets in the body. The indole core can bind to various receptors and enzymes, modulating their activity . The thiourea group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context and the targets being studied.

Properties

Molecular Formula

C18H17ClFN3S

Molecular Weight

361.9 g/mol

IUPAC Name

1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(3-fluorophenyl)thiourea

InChI

InChI=1S/C18H17ClFN3S/c1-11-15(16-9-12(19)5-6-17(16)22-11)7-8-21-18(24)23-14-4-2-3-13(20)10-14/h2-6,9-10,22H,7-8H2,1H3,(H2,21,23,24)

InChI Key

MTMPNZYCFDAYOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCNC(=S)NC3=CC(=CC=C3)F

Origin of Product

United States

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